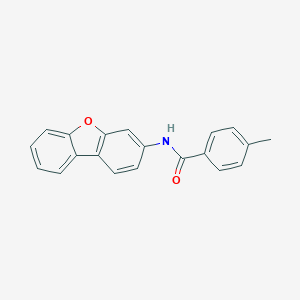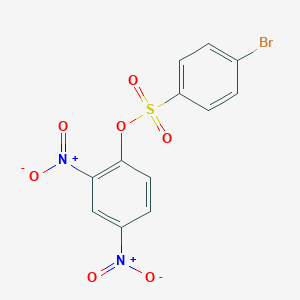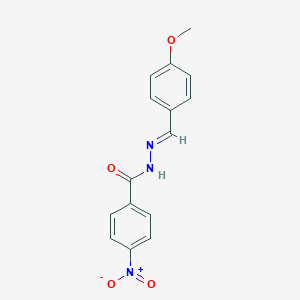![molecular formula C27H15I3N6 B412376 3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B412376.png)
3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is a complex organic compound characterized by its unique structure, which includes three iodine atoms and three phenyl groups attached to a tripyrazolotriazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene typically involves multiple steps, starting with the preparation of the tripyrazolotriazine core This core can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to remove iodine atoms or modify the phenyl groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while reduction can produce deiodinated compounds.
Applications De Recherche Scientifique
3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential as a radiolabeled compound for imaging and diagnostic purposes is being explored.
Industry: The compound’s properties may make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves its interaction with specific molecular targets. The iodine atoms and phenyl groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triiodo-2,4,6-trimethylbenzene: Another iodinated aromatic compound with a simpler structure.
3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene derivatives: Various derivatives with different substituents on the phenyl groups or modifications to the triazine core.
Uniqueness
This compound is unique due to its complex structure, which provides a versatile platform for chemical modifications and functionalization. This makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C27H15I3N6 |
|---|---|
Poids moléculaire |
804.2g/mol |
Nom IUPAC |
3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene |
InChI |
InChI=1S/C27H15I3N6/c28-19-22(16-10-4-1-5-11-16)31-34-25(19)35-27(21(30)24(32-35)18-14-8-3-9-15-18)36-26(34)20(29)23(33-36)17-12-6-2-7-13-17/h1-15H |
Clé InChI |
IMRZJSGPGOHXOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2I)N4C(=C(C(=N4)C5=CC=CC=C5)I)N6C3=C(C(=N6)C7=CC=CC=C7)I |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=C2I)N4C(=C(C(=N4)C5=CC=CC=C5)I)N6C3=C(C(=N6)C7=CC=CC=C7)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylideneamino]pyridine-3-carboxamide](/img/structure/B412295.png)
![(E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE](/img/structure/B412298.png)
![3-nitro-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)benzohydrazide](/img/structure/B412299.png)

![N-{2-[(5-bromo-2-hydroxybenzylidene)amino]-4-methoxyphenyl}acetamide](/img/structure/B412301.png)
![2-Nitro-6-[(2-methoxyanilino)carbonyl]benzoic acid](/img/structure/B412302.png)
![ethyl (3E)-3-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]hydrazinylidene]butanoate](/img/structure/B412303.png)

![3,5-dinitro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B412307.png)

![3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B412315.png)
![[5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B412316.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B412317.png)
